molecular formula C24H50N4O7 B1321159 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3) CAS No. 849925-07-1

1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)

Cat. No. B1321159
M. Wt: 506.7 g/mol
InChI Key: AXBBQALXJQCDMA-UHFFFAOYSA-N
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Description

The compound "1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)" is not directly mentioned in the provided papers. However, the papers discuss related bipyridine and piperidine derivatives, which can offer insights into the chemical behavior and properties of similar compounds. Bipyridine derivatives are known for their coordination properties, often forming complex structures with metals, while piperidine derivatives are important in medicinal chemistry due to their presence in various bioactive molecules .

Synthesis Analysis

The synthesis of bipyridine and piperidine derivatives can involve various strategies, including in situ oxidation, decarboxylation, and methylenation reactions. For instance, the synthesis of 4,4',6-tricarboxy-2,2'-bipyridine and its copper(II) coordination polymer is achieved through acid-directed in situ oxidation and decarboxylation under hydrothermal conditions . Similarly, the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid is accomplished by starting from S-glutamic acid and involves a key step of chemoselective methylenation . These methods highlight the importance of controlled reaction conditions and the use of specific reagents to achieve the desired structural modifications.

Molecular Structure Analysis

The molecular structures of bipyridine and piperidine derivatives are characterized by their ability to form extensive hydrogen bonding networks. For example, the structure of 4,4',6-tricarboxy-2,2'-bipyridine features a densely interconnected 3D network through hydrogen bonding . The molecular complex of 1,3,5-cyclohexanetricarboxylic acid with 4,4'-bipyridine also exhibits a 3-fold interweaving network with parallel interpenetration . These structural characteristics are crucial for the formation of coordination polymers and molecular complexes.

Chemical Reactions Analysis

The chemical reactivity of bipyridine and piperidine derivatives is influenced by their functional groups and the presence of metal ions. The decarboxylation of bipyridine derivatives can lead to the formation of various products depending on the reaction conditions, such as temperature and acidity . The methylenation of piperidine derivatives is a selective reaction that transforms the amide carbonyl group into an exocyclic enecarbamate, which can be further reduced to form alcohols and aldehydes . These reactions demonstrate the versatility of these compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine and piperidine derivatives, such as thermal stability and spectroscopic characteristics, are often studied using techniques like TGA, IR, and NMR . The inability of certain bipyridine derivatives to form metal-organic frameworks (MOFs) has been rationalized through DFT calculations, which suggest that their conformations do not favor metal ion coordination . Understanding these properties is essential for the design and application of these compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

  • Synthesis of Arylthiadiazole H3 Antagonists

    • Field : Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of Arylthiadiazole H3 antagonists .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Water-soluble N-mustards as Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of water-soluble N-mustards, which are used as anticancer agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Antitubercular Drugs

    • Field : Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of antitubercular drugs .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Vasopressin1b Receptor Antagonists

    • Field : Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of Vasopressin1b receptor antagonists .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of MDR Modulators

    • Field : Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of MDR (Multidrug Resistance) modulators .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Selective Norepinephrine Transporter Inhibitors

    • Field : Medicinal Chemistry
    • Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of selective norepinephrine transporter inhibitors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N2O2.3H2O/c2*1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;;;/h2*10-11H,2-9H2,1H3,(H,15,16);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBBQALXJQCDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)C(=O)O.CN1CCC(CC1)N2CCC(CC2)C(=O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)

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